molecular formula C30H20N2O9S B2828894 4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate CAS No. 448199-75-5

4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate

Cat. No.: B2828894
CAS No.: 448199-75-5
M. Wt: 584.56
InChI Key: RINXITHHPDIRAH-UHFFFAOYSA-N
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Description

4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of various functional groups, including phenyl, nitrophenyl, sulfonyl, phenoxycarbonyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

  • Formation of the Phenyl (3-nitrophenyl)sulfonyl Intermediate

      Reagents: Phenyl sulfonyl chloride, 3-nitrophenylamine

      Conditions: The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Coupling with 4-((Phenoxycarbonyl)oxy)naphthalen-1-ylamine

      Reagents: The intermediate from step 1, 4-((phenoxycarbonyl)oxy)naphthalen-1-ylamine

      Conditions: The reaction is typically performed in an organic solvent such as dichloromethane, with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (3-nitrophenyl)sulfonyl(4-hydroxyphenyl)carbamate
  • Phenyl (3-nitrophenyl)sulfonyl(4-methoxyphenyl)carbamate
  • Phenyl (3-nitrophenyl)sulfonyl(4-aminophenyl)carbamate

Uniqueness

4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O9S/c33-29(39-22-11-3-1-4-12-22)31(42(37,38)24-15-9-10-21(20-24)32(35)36)27-18-19-28(26-17-8-7-16-25(26)27)41-30(34)40-23-13-5-2-6-14-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINXITHHPDIRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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